N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride
Description
This compound is a synthetic small molecule featuring a bicyclic thiazolo[5,4-c]pyridine core substituted with a benzyl group at the 5-position and a 3-bromobenzamide moiety at the 2-position. The hydrochloride salt enhances its solubility and stability for pharmacological applications.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS.ClH/c21-16-8-4-7-15(11-16)19(25)23-20-22-17-9-10-24(13-18(17)26-20)12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12-13H2,(H,22,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQHJBURKFWWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)Br)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of thiazolo[5,4-c]pyridine, a class of compounds known for their broad spectrum of pharmacological activities. .
Mode of Action
As a derivative of thiazolo[5,4-c]pyridine, it may share similar modes of action with other compounds in this class. Thiazolo[5,4-c]pyridines have been reported to exhibit a variety of pharmacological effects, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities. .
Biochemical Pathways
Given the broad spectrum of pharmacological activities exhibited by thiazolo[5,4-c]pyridines, it is likely that this compound affects multiple biochemical pathways.
Result of Action
As a derivative of thiazolo[5,4-c]pyridine, it may share similar effects with other compounds in this class. Thiazolo[5,4-c]pyridines have been reported to exhibit a variety of pharmacological effects, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities. .
Biological Activity
Overview
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H27BrClN3OS
- Molecular Weight : 442.0 g/mol
- IUPAC Name : N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Cell Proliferation Inhibition : Compounds derived from thiazolo-pyridine structures have shown high potential in inhibiting the proliferation of cancer cells. In vitro assays indicated that these compounds could effectively halt the growth of various cancer cell lines including lung and breast cancer cells .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Beta-Adrenoceptor Agonism : Research has demonstrated that derivatives of thiazolo-pyridine compounds can act as agonists for beta-adrenoceptors. This mechanism is particularly relevant for metabolic disorders and obesity management .
- Cytotoxicity : The compound has displayed cytotoxic effects in both 2D and 3D cell culture systems. For example, it showed an IC50 value of approximately 6.75 μM against A549 lung cancer cells in 2D assays .
Case Studies and Experimental Data
A variety of experiments have been conducted to assess the biological activity of this compound:
| Study | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| Study 1 | A549 | 6.75 ± 0.19 | Antitumor (2D) |
| Study 2 | HCC827 | 6.26 ± 0.33 | Antitumor (2D) |
| Study 3 | NCI-H358 | 6.48 ± 0.11 | Antitumor (2D) |
| Study 4 | MRC-5 | 3.11 ± 0.26 | Cytotoxicity |
This table summarizes the IC50 values from various studies demonstrating the compound's effectiveness against different cancer cell lines.
Structure-Activity Relationship (SAR)
The integrity of the thiazolo-pyridine core structure is critical for maintaining biological activity. Modifications to this structure can significantly affect its selectivity and potency towards beta-adrenoceptors and other molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the benzamide/acetamide group and the bicyclic core. Below is a detailed comparison based on available evidence:
Table 1: Key Comparisons
*Molecular weights estimated based on formula and substituent contributions.
Structural and Functional Insights
Substituent Effects on Lipophilicity: The 3-bromobenzamide group in the target compound likely increases lipophilicity (logP) compared to the 4-fluorophenylacetamide in Analog 2. Bromine’s polarizability may also facilitate halogen bonding, a feature critical for protein-ligand interactions .
Backbone Flexibility :
- The benzamide scaffold in the target compound and Analog 1 provides rigidity, favoring interactions with flat binding pockets (e.g., kinase ATP sites).
- Analog 2’s acetamide linker introduces conformational flexibility, which may enhance binding to allosteric sites .
Pharmacokinetic Considerations :
- The hydrochloride salt in all three compounds improves aqueous solubility, critical for oral bioavailability.
- Fluorine in Analog 2 may reduce first-pass metabolism via cytochrome P450 inhibition, a common strategy in CNS-targeted drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
